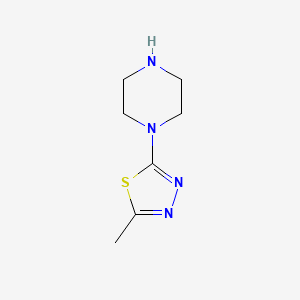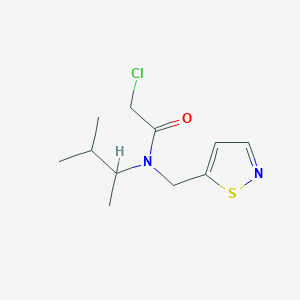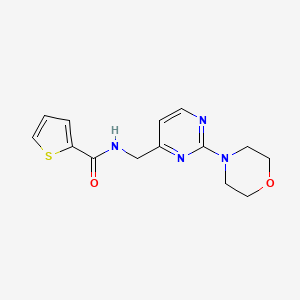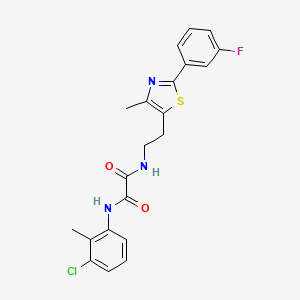
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine” is a chemical compound with the IUPAC name 2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride . It has a molecular weight of 271.21 . The compound is typically stored at room temperature and comes in the form of a powder .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine” include its molecular weight (271.21), its form (powder), and its storage temperature (room temperature) . More specific properties such as melting point, IR spectrum, NMR data, etc., are not available in the retrieved sources .科学的研究の応用
Synthesis and Biological Activities
- Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, demonstrating potential in biological activities. Specifically, certain compounds exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, a pathogen in rice, and some showed antiviral activity against tobacco mosaic virus (Xia, 2015).
Leishmanicidal Activity
- Piperazine derivatives containing 1,3,4-thiadiazole were synthesized and evaluated for their leishmanicidal activity. These compounds demonstrated significant leishmanicidal activity, surpassing that of the reference drug pentostam, with one piperazine analog standing out for its potency (Foroumadi et al., 2005).
Antibacterial Applications
- Various 1,3,4-thiadiazole derivatives, including piperazine compounds, were synthesized and showed notable antibacterial activities. Some compounds were particularly effective against certain bacterial strains, suggesting their potential in antibacterial applications (Qi, 2014).
Potential in Anticancer Research
- Piperazine-containing 1,3-thiazole derivatives were evaluated for their anticancer potential. Some compounds exhibited significant effectiveness against various cancer cell lines, highlighting their potential application in cancer therapy (Turov, 2020).
Anticonvulsant Activity
- 1,3,4-Thiadiazole derivatives containing piperazine were synthesized and tested for their anticonvulsant effects. Several compounds showed promising results without neurotoxicity, indicating potential for further exploration in anticonvulsant therapy (Harish et al., 2014).
Synthesis of Hybrid Molecules
- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized. These compounds exhibited strong antibacterial and biofilm inhibition activities, making them potential candidates for addressing bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Antimicrobial Screening
- A series of novel thiadiazole derivatives containing the piperazine nucleus were synthesized and showed moderate antibacterial activity against specific bacterial strains (Deshmukh et al., 2017).
Anti-Helicobacter pylori Activity
- Piperazine derivatives with a 1,3,4-thiadiazole ring were synthesized and showed strong inhibitory activity against Helicobacter pylori, suggesting potential in treating H. pylori infections (Moshafi et al., 2011).
Nonionic Surfactant Synthesis
- Novel nonionic surfactants containing thiadiazolyl piperazine were synthesized. These compounds exhibited antimicrobial activities and have potential applications in the development of biodegradable surfactants (Abdelmajeid et al., 2017).
Potential as Enoyl-ACP Reductase Inhibitors
- Piperazine analogues with 1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial activity. They showed notable antibacterial effects against gram-negative strains, particularly E. coli, suggesting their potential as enoyl-ACP reductase inhibitors (Omar et al., 2022).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOQFCCRRADTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2626018.png)

![2-(4-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2626020.png)
![3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2626021.png)

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2626028.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)

![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)

![(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2626039.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)